N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide
Description
The structure features:
- A 5-(2-methylbenzyl) substituent at the pyrazolo[3,4-d]pyrimidin-4-one core, contributing steric bulk and lipophilicity.
- A 2-(methylthio)benzamide group linked via an ethyl chain to the N1 position, introducing sulfur-mediated electronic effects.
- Molecular formula: C₂₃H₂₃N₅O₂S (calculated molecular weight: 433.5 g/mol).
Properties
IUPAC Name |
N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-7-3-4-8-17(16)14-27-15-25-21-19(23(27)30)13-26-28(21)12-11-24-22(29)18-9-5-6-10-20(18)31-2/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIVIBFHGFSISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 379.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Potential
Recent studies have indicated that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit various cancer cell lines, including non-small cell lung cancer (NSCLC) and melanoma.
Mechanism of Action:
The compound likely acts by inhibiting key signaling pathways involved in cancer progression. Specific targets may include kinases that play crucial roles in cell proliferation and survival.
Case Study:
In a study evaluating the efficacy of similar compounds against A549 lung cancer cells, IC50 values were reported as low as 1.09 µM, indicating potent activity against this cancer type .
Anticonvulsant Activity
The compound has also been explored for its anticonvulsant properties. Research suggests that it may modulate neurotransmitter systems or inhibit enzymes involved in seizure activity.
Mechanism of Action:
The potential mechanism may involve the inhibition of specific receptors or ion channels that regulate neuronal excitability.
Case Study:
A related study found that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant anticonvulsant effects in animal models, highlighting their therapeutic potential in treating epilepsy.
Other Pharmacological Activities
Beyond anticancer and anticonvulsant effects, the compound's derivatives have shown promise in other areas such as anti-inflammatory and antimicrobial activities.
Case Study:
Research into similar compounds has demonstrated their ability to inhibit bacterial growth and reduce inflammation in various models, suggesting a broad spectrum of biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three analogs with shared pyrazolo[3,4-d]pyrimidinone cores but divergent substituents are compared below:
Structural and Functional Analysis
A. Substituent Effects at the 5-Position
- 2-Methylbenzyl (Target Compound): Introduces moderate steric hindrance and lipophilicity, balancing membrane permeability and target engagement .
- Benzyl (CAS 922131-26-8): Simplest substituent; lacks electronic modulation but offers a baseline for comparing steric effects .
B. Amide Group Modifications
- 2-(Methylthio)benzamide (Target Compound): The sulfur atom in methylthio may participate in hydrophobic interactions or act as a hydrogen-bond acceptor, though it could also increase metabolic oxidation risk .
- 4-(Trifluoromethyl)benzamide (CAS 922131-26-8): The CF₃ group’s strong electron-withdrawing nature may enhance binding to electron-rich kinase pockets but reduce solubility due to hydrophobicity .
Q & A
Basic Questions
Q. What are the standard synthetic protocols for N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide?
- The compound is synthesized via multi-step reactions involving condensation, cyclization, and functionalization. For example, pyrazolo[3,4-d]pyrimidine cores are often prepared by reacting substituted hydrazines with β-keto esters, followed by coupling with benzamide derivatives. Key steps include the use of potassium hydroxide in methanol for cyclization and acetic acid as a catalyst for Schiff base formation . Yields typically range from 66% to 82%, depending on purification methods (e.g., recrystallization vs. column chromatography) .
Q. How is the compound characterized to confirm its structural integrity?
- Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Identifies proton and carbon environments (e.g., methylthio groups at δ ~2.5 ppm, aromatic protons in the pyrimidine ring) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- While direct data on this compound is limited, structurally related pyrazolo-pyrimidine derivatives exhibit antimicrobial and enzyme inhibitory activity. For example, analogs with trifluoromethyl groups show enhanced metabolic stability and lipophilicity, suggesting potential for further pharmacological evaluation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or selectivity?
- Design of Experiments (DOE) methodologies are critical. For instance, factorial designs can assess variables like temperature, solvent polarity, and catalyst concentration. A study on pyrazole derivatives used DOE to optimize reaction time (12–24 hr) and solvent (1,4-dioxane/methanol mixtures), achieving >80% yields . Quantum chemical calculations (e.g., transition state analysis) may further refine conditions by predicting energy barriers .
Q. What computational strategies are recommended for predicting binding affinity or reactivity?
- Molecular Docking : Tools like AutoDock Vina can model interactions with target enzymes (e.g., kinases or bacterial efflux pumps). For pyrazolo-pyrimidines, docking studies often focus on hydrogen bonding with active-site residues and hydrophobic interactions with aromatic pockets .
- Reaction Path Search : Quantum mechanical software (e.g., Gaussian) identifies low-energy pathways for synthesis steps, reducing trial-and-error experimentation .
Q. How should researchers address discrepancies in spectral or biological data?
- Statistical Validation : Use multivariate analysis (e.g., PCA) to distinguish experimental noise from true structural variations. For example, NMR peak shifts due to solvent effects can be normalized using internal standards .
- Comparative Studies : Benchmark against analogs (e.g., trifluoromethyl vs. methylthio derivatives) to isolate structure-property relationships. A study on thieno[2,3-d]pyrimidines resolved contradictory bioactivity data by correlating substituent electronegativity with antibacterial potency .
Q. What methodologies enable scalable synthesis for in vivo studies?
- Flow Chemistry : Continuous reactors improve reproducibility and reduce batch-to-batch variability. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently .
- Process Automation : AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics and optimize parameters like residence time and reagent stoichiometry .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Fragment-Based Design : Synthesize derivatives with incremental modifications (e.g., replacing methylthio with sulfonyl groups) and assess changes in bioactivity. A study on pyrazolo[4,3-c]benzothiazines used SAR to identify critical hydrogen bond donors for antioxidant activity .
- Free-Wilson Analysis : Quantifies contributions of substituents to biological activity, enabling predictive modeling of novel analogs .
Notes on Data Contradictions and Validation
- Spectral Reproducibility : Ensure consistent solvent and temperature during NMR acquisitions. Discrepancies in coupling constants may indicate conformational flexibility .
- Biological Replicates : Use ≥3 independent assays to account for variability in microbial growth conditions or enzyme activity measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
